Cas no 1343702-40-8 (3-aminooxane-3-carboxamide)
3-aminooxane-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-aminotetrahydro-2H-pyran-3-carboxamide
- 3-aminooxane-3-carboxamide
-
- Inchi: 1S/C6H12N2O2/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2,(H2,7,9)
- InChI Key: ATAMJEVMIZHZLI-UHFFFAOYSA-N
- SMILES: C1OCCCC1(N)C(N)=O
Computed Properties
- Exact Mass: 144.09
- Monoisotopic Mass: 144.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3A^2
3-aminooxane-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149488-50mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 50mg |
$948.0 | 2023-09-28 | ||
| Enamine | EN300-149488-100mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 100mg |
$993.0 | 2023-09-28 | ||
| Enamine | EN300-149488-250mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 250mg |
$1038.0 | 2023-09-28 | ||
| Enamine | EN300-149488-500mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 500mg |
$1084.0 | 2023-09-28 | ||
| Enamine | EN300-149488-1000mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 1000mg |
$1129.0 | 2023-09-28 | ||
| Enamine | EN300-149488-2500mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 2500mg |
$2211.0 | 2023-09-28 | ||
| Enamine | EN300-149488-5000mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 5000mg |
$3273.0 | 2023-09-28 | ||
| Enamine | EN300-149488-10000mg |
3-aminooxane-3-carboxamide |
1343702-40-8 | 10000mg |
$4852.0 | 2023-09-28 | ||
| Enamine | EN300-149488-0.05g |
3-aminooxane-3-carboxamide |
1343702-40-8 | 0.05g |
$948.0 | 2023-06-08 | ||
| Enamine | EN300-149488-0.1g |
3-aminooxane-3-carboxamide |
1343702-40-8 | 0.1g |
$993.0 | 2023-06-08 |
3-aminooxane-3-carboxamide Suppliers
3-aminooxane-3-carboxamide Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-aminooxane-3-carboxamide
Introduction to 3-aminooxane-3-carboxamide (CAS No. 1343702-40-8)
3-aminooxane-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1343702-40-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique oxane ring structure integrated with an amide functional group, has garnered attention due to its potential applications in drug development and material science. The oxane ring, a six-membered heterocyclic ether, contributes to the compound's stability and reactivity, making it a valuable scaffold for synthetic chemistry. The presence of an amide group further enhances its utility, as amides are well-known for their role in biological systems and pharmaceuticals.
The structure of 3-aminooxane-3-carboxamide exhibits a distinct arrangement of atoms that imparts specific chemical properties. The oxane ring, characterized by its oxygen atom bridging two carbon atoms, provides a rigid yet flexible framework. This rigidity is advantageous in drug design, as it can help stabilize the compound against metabolic degradation. Meanwhile, the amide group, consisting of a carbonyl group (C=O) and an amino group (NH₂), is highly versatile in forming hydrogen bonds and participating in molecular interactions. These features make 3-aminooxane-3-carboxamide a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and synthetic flexibility. 3-aminooxane-3-carboxamide is no exception; studies have begun to uncover its potential in various therapeutic areas. One notable area of research involves its application as an intermediate in the synthesis of bioactive molecules. The oxane ring can serve as a template for designing novel scaffolds that mimic natural products or pharmacophores. Additionally, the amide group can be modified to introduce specific functionalities, such as polar or charged moieties, which are essential for targeting biological receptors.
Recent advancements in computational chemistry have also facilitated the exploration of 3-aminooxane-3-carboxamide's properties. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets, such as enzymes or receptors. These predictions are crucial for designing drugs with high specificity and efficacy. For instance, studies have suggested that the oxane ring might enhance binding affinity by optimizing spatial orientation within a target site. Meanwhile, the amide group could be tailored to improve solubility or metabolic stability.
The pharmaceutical industry has shown particular interest in 3-aminooxane-3-carboxamide due to its potential as a lead compound for drug discovery. Its unique structural features offer opportunities for developing treatments against various diseases. For example, researchers have investigated its role in modulating enzyme activity relevant to inflammatory pathways. By binding to specific enzymes, 3-aminooxane-3-carboxamide could potentially reduce inflammation or pain associated with conditions like arthritis or autoimmune disorders. Furthermore, its ability to form stable complexes with other molecules makes it suitable for drug delivery systems.
In material science, 3-aminooxane-3-carboxamide has been explored for its potential applications in polymer chemistry and nanotechnology. The oxane ring's stability and the amide group's versatility allow for the creation of polymers with tailored properties. These polymers could be used in coatings, adhesives, or even biodegradable materials. Additionally, the compound's ability to self-assemble into ordered structures has implications for nanotechnology applications, such as drug delivery vehicles or sensors.
Environmental scientists have also begun to examine 3-aminooxane-3-carboxamide for its potential role in green chemistry initiatives. Its biodegradability and low toxicity make it an attractive candidate for sustainable industrial processes. Researchers are exploring ways to incorporate this compound into environmentally friendly formulations that reduce reliance on traditional chemical solvents or catalysts. Such efforts align with global trends toward reducing chemical waste and minimizing ecological impact.
The synthesis of 3-aminooxane-3-carboxamide presents both challenges and opportunities for chemists. Traditional synthetic routes often require multiple steps and harsh conditions, which can limit scalability and efficiency. However, recent innovations in catalytic methods have provided more streamlined approaches. For instance, transition metal-catalyzed reactions can facilitate the formation of the oxane ring with higher yields and selectivity. Similarly, enzymatic catalysis offers a greener alternative for introducing the amide functionality.
Future research directions for 3-aminooxane-3-carboxamide include expanding its structural diversity through functionalization strategies. By modifying different parts of the molecule—such as substituting hydrogens on the oxane ring or varying the length of side chains—scientists can generate libraries of derivatives with enhanced properties. These derivatives could then be screened for biological activity using high-throughput screening techniques.
The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like 3-aminooxane-3-carboxamide are being explored. AI algorithms can predict molecular properties and optimize synthetic pathways with unprecedented speed and accuracy. This synergy between computational methods and experimental chemistry is driving innovation across multiple disciplines.
In conclusion, 3 -aminooxane - 3 -carboxamide ( CAS No . 1343702 - 40 - 8 ) represents a fascinating compound with broad applications spanning pharmaceuticals , materials science , and environmental chemistry . Its unique structural features , coupled with recent advances in synthetic methodologies , position it as a key player in future research endeavors . As scientists continue to uncover new possibilities , this molecule is poised to make significant contributions to science and industry .
1343702-40-8 (3-aminooxane-3-carboxamide) Related Products
- 153289-88-4(7-Oxabicyclo[2.2.1]heptane-2-carboxamide,2-amino-,endo-(9CI))
- 1427380-19-5(3-aminooxolane-3-carboxamide hydrochloride)
- 1423026-46-3(3-aminooxane-3-carboxamide hydrochloride)
- 1183378-09-7(4-aminooxane-4-carboxamide)
- 1218580-75-6(2-Amino-2-(oxolan-3-yl)acetamide)
- 1342406-32-9(3-Aminooxolane-3-carboxamide)
- 153289-97-5(7-Oxabicyclo[2.2.1]heptane-2-carboxamide,2-amino-,endo-(-)-(9CI))
- 153289-94-2(7-Oxabicyclo[2.2.1]heptane-2-carboxamide,2-amino-,endo-(+)-(9CI))
- 1339477-10-9(8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one)
- 1427378-53-7(2-amino-2-(oxolan-3-yl)acetamide hydrochloride)